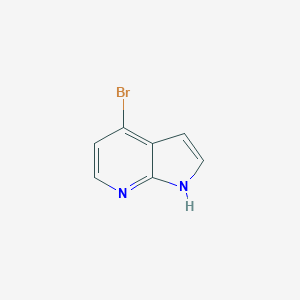

4-Bromo-7-azaindole

Beschreibung

Structural Context and Significance of the Pyrrolo[2,3-b]pyridine Scaffold in Medicinal Chemistry and Organic Synthesis

The pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole (B17877), is a heterocyclic scaffold of considerable interest in drug discovery. researchgate.net It is recognized as a bioisostere of indole (B1671886) and purine (B94841), meaning it has a similar size and electronic configuration, allowing it to mimic these essential biological motifs and interact with their corresponding biological targets. nih.gov This structural similarity has led to the integration of the 7-azaindole core into numerous biologically active molecules. juniperpublishers.com

In medicinal chemistry, the 7-azaindole framework is considered a "privileged scaffold" because it can bind to a wide range of biological targets with high affinity. This versatility has been demonstrated by its presence in several FDA-approved drugs. mdpi.com The scaffold's unique arrangement of hydrogen bond donors (the pyrrole (B145914) N-H) and acceptors (the pyridine (B92270) nitrogen) allows it to form specific interactions with proteins, particularly enzymes like kinases. rsc.org In organic synthesis, the 7-azaindole nucleus is a foundational unit for constructing more elaborate heterocyclic systems, and its derivatives are sought-after intermediates in multi-step synthetic campaigns. researchgate.net

Derivatives of 7-azaindole exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netjuniperpublishers.com Their most prominent application is in the development of protein kinase inhibitors. rsc.org Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, especially cancer. nih.gov

The 7-azaindole moiety serves as an excellent "hinge-binding" motif, mimicking the adenine portion of ATP to interact with the hinge region of the kinase active site. rsc.org This interaction is a key factor in the mechanism of action for many kinase inhibitors. Prominent examples of drugs built upon this scaffold are Vemurafenib, used for the treatment of melanoma, and Pexidartinib, a CSF1R inhibitor. mdpi.com The success of these drugs has spurred extensive research into novel 7-azaindole derivatives targeting various other kinases and biological pathways. nih.gov

| Drug Name | Target | Therapeutic Application |

| Vemurafenib | B-RAF kinase | Metastatic Melanoma |

| Pexidartinib | CSF1R kinase | Tenosynovial Giant Cell Tumors |

The introduction of a halogen atom, such as bromine, onto the pyrrolopyridine scaffold is a crucial strategy in both organic synthesis and medicinal chemistry. Halogenation transforms the otherwise unreactive C-H bond into a versatile functional group. The carbon-bromine (C-Br) bond in 4-bromo-1H-pyrrolo[2,3-b]pyridine serves as a key anchor point for metal-catalyzed cross-coupling reactions. rsc.org

Techniques like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings enable the facile introduction of a wide variety of substituents (e.g., aryl, alkyl, amino groups) at the 4-position. acs.orgmdpi.com This synthetic flexibility allows for the systematic modification of the core structure, which is fundamental to exploring structure-activity relationships (SAR) during drug development. nih.gov The presence of a halogen can also directly influence a molecule's biological properties by altering its lipophilicity, metabolic stability, and binding affinity to its target protein. mdpi.com The strategic placement of bromine can lead to enhanced potency and improved pharmacokinetic profiles.

Historical Perspective of 4-Bromo-1H-pyrrolo[2,3-b]pyridine in Chemical Literature

The study of 4-bromo-1H-pyrrolo[2,3-b]pyridine has evolved from its initial synthesis and characterization to its widespread application as a key intermediate in the synthesis of targeted therapeutic agents.

One of the early and effective methods for the synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine involves the functionalization of the parent 7-azaindole scaffold via its N-oxide. The synthesis begins with the oxidation of 7-azaindole, often using an oxidizing agent like hydrogen peroxide, to form 1H-pyrrolo[2,3-b]pyridine-7-oxide. google.com This N-oxide intermediate activates the pyridine ring for subsequent functionalization.

The bromination is then achieved by treating the N-oxide with a brominating agent in a suitable solvent. A common reported method uses tetramethylammonium (B1211777) bromide and methanesulfonic anhydride (B1165640) in N,N-dimethylformamide (DMF). chemicalbook.com This reaction proceeds at low temperatures and yields 4-bromo-1H-pyrrolo[2,3-b]pyridine after workup. chemicalbook.com

The characterization of the compound is confirmed through standard analytical techniques. Mass spectrometry typically shows a molecular ion peak corresponding to its molecular weight, often as the protonated species [M+H]⁺ at m/z 196.9. chemicalbook.com Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals characteristic signals for the aromatic protons on the bicyclic ring system. For instance, in CDCl₃, distinct signals can be observed around δ 10.77 (br s, 1H), 8.14 (d, 1H), 7.42 (s, 1H), 7.31 (d, 1H), and 6.57 (s, 1H). chemicalbook.com

| Property | Value |

| CAS Number | 348640-06-2 |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 178-183 °C |

Initially, research on 4-bromo-1H-pyrrolo[2,3-b]pyridine was primarily focused on establishing efficient synthetic pathways. However, its value as a versatile building block quickly became apparent, shifting the research focus towards its application in medicinal chemistry. The compound is now widely used as a starting material for creating libraries of substituted 7-azaindole derivatives for high-throughput screening. researchgate.net

The reactivity of the C-Br bond has been exploited in the synthesis of potent and selective inhibitors for a variety of protein kinases. researchgate.net For example, it has been used as a key intermediate in the development of inhibitors for targets such as the Colony-Stimulating Factor 1 Receptor (CSF1R) and Fibroblast Growth Factor Receptor (FGFR). nih.gov The ability to readily diversify the molecule at the 4-position allows researchers to fine-tune the electronic and steric properties of the resulting compounds, optimizing them for specific biological targets. This has solidified the role of 4-bromo-1H-pyrrolo[2,3-b]pyridine as an indispensable tool in modern drug discovery programs. rsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZHTYOQWQEBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624173 | |

| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348640-06-2 | |

| Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 4 Bromo 1h Pyrrolo 2,3 B Pyridine and Its Derivatives

Regioselective Bromination Techniques of Pyrrolo[2,3-b]pyridine Core

Achieving regioselective bromination at the C4-position of the 7-azaindole (B17877) nucleus is a significant synthetic challenge due to the high reactivity of the C3-position in the pyrrole (B145914) moiety. rsc.org Standard electrophilic bromination procedures often yield the 3-bromo derivative as the major product. Consequently, strategies have been developed that modulate the reactivity of the heterocyclic system to favor substitution on the pyridine (B92270) ring.

Electrophilic bromination is the most common approach for introducing a bromine atom onto the pyrrolo[2,3-b]pyridine scaffold. Reagents such as N-Bromosuccinimide (NBS) are widely used for this purpose. mdpi.com While direct bromination with these reagents tends to occur at the C3-position, strategic manipulation of the reaction environment and substrate can overcome this inherent reactivity pattern. For instance, modifying the pyrrole nitrogen or temporarily deactivating the pyrrole ring can redirect the electrophilic attack toward the desired C4-position on the pyridine ring. google.com

The successful synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine hinges on the meticulous optimization of reaction parameters. Key factors that influence the regioselectivity and yield of the bromination include temperature, the stoichiometry of the brominating agent, solvent, and reaction time.

Careful control of the reaction temperature is critical for minimizing the formation of undesired side products, particularly the over-brominated and isomerically impure compounds. Conducting the bromination at reduced temperatures, for example between 0 and 5°C, has been shown to enhance the selectivity for the C4-position.

Furthermore, the precise stoichiometric control of the brominating agent is paramount. Using a slight excess, such as 1.2 equivalents of N-Bromosuccinimide (NBS), can provide a high yield of the desired 4-bromo product while mitigating the risk of di- or tri-bromination that can occur with larger excesses of the reagent.

Table 1: Optimized Conditions for Regioselective C4-Bromination

| Parameter | Optimized Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine under controlled conditions. |

| Stoichiometry | ~1.2 equivalents | Ensures efficient monobromination while minimizing side products. |

| Temperature | 0–5°C | Reduces the rate of competing side reactions, improving regioselectivity. |

Optimization of Reaction Conditions for Bromination at Position 4

Functionalization Strategies for 4-Bromo-1H-pyrrolo[2,3-b]pyridine

The bromine atom at the C4-position of the 1H-pyrrolo[2,3-b]pyridine core serves as a versatile synthetic handle, enabling a wide range of subsequent functionalization reactions. It is a valuable precursor for introducing diverse substituents through cross-coupling reactions or for the synthesis of more complex derivatives.

One important derivatization is the introduction of a carboxylic acid group, for example at the C6-position, to produce compounds like 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. This functional group can serve as a key interaction point in biologically active molecules or as a handle for further synthetic transformations.

A common and effective method for installing a carboxylic acid is through the oxidation of a corresponding aldehyde intermediate. In this pathway, a precursor such as 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be oxidized to the corresponding carboxylic acid. matrixscientific.com This transformation is typically achieved using strong oxidizing agents under controlled conditions to ensure complete conversion without degrading the sensitive heterocyclic core.

Potassium permanganate (B83412) (KMnO₄) or the Jones reagent (a solution of chromium trioxide in sulfuric acid) are effective reagents for this oxidation, which is generally carried out in acidic media.

Table 2: Oxidation of Aldehyde Intermediate

| Reactant | Reagent(s) | Product |

| 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde matrixscientific.com | Potassium permanganate (KMnO₄) or Jones reagent | 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |

Introduction of Carboxylic Acid Functionality (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid)

Direct Carboxylation Methods

The introduction of a carboxylic acid group onto the 4-bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a key transformation for creating derivatives with potential for bioconjugation. chemshuttle.com Direct carboxylation methods offer a route to synthesize compounds such as 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. chemshuttle.com This can be achieved by treating the brominated pyrrolo[2,3-b]pyridine with a suitable base and a carbon dioxide source under controlled conditions of temperature and pressure. An alternative approach involves the oxidation of a pre-existing aldehyde group, for instance, the conversion of 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

Introduction of Aldehyde Functionality (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde)

The aldehyde group is a versatile functional handle that can be introduced into the 4-bromo-1H-pyrrolo[2,3-b]pyridine system to serve as a precursor for various other derivatives.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.org This reaction involves the use of a substituted formamide, such as N-methylformanilide or dimethylformamide, and phosphorus oxychloride to generate a Vilsmeier reagent, which is a chloroiminium ion. wikipedia.orgrsc.org This electrophilic species then reacts with the electron-rich pyrrole ring of 4-bromo-1H-pyrrolo[2,3-b]pyridine to introduce an aldehyde group, typically at the 2-position, yielding 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. The initial product is an iminium ion, which is subsequently hydrolyzed during workup to afford the final aldehyde. wikipedia.org The reaction conditions must be carefully controlled as the electron-withdrawing nature of the bromine atom and the pyridine ring can influence the reactivity of the pyrrole ring.

Formation of Acetamide (B32628) Derivatives (e.g., 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-)

The synthesis of acetamide derivatives of 4-bromo-1H-pyrrolo[2,3-b]pyridine has been explored in the development of phosphodiesterase 4B (PDE4B) inhibitors. nih.gov A general route to these compounds involves the synthesis of a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core. This can be achieved by first preparing the corresponding carboxylic acid, followed by an amide coupling reaction. For instance, a carboxylic acid derivative can be activated and then reacted with a desired amine, such as dimethylamine, to form the N,N-dimethylacetamide derivative. nih.gov

Cyclization Reactions for Pyrrolo[2,3-b]pyridine Ring System

The construction of the core 1H-pyrrolo[2,3-b]pyridine ring system is a fundamental step in the synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine. One established method involves the cyclization of a substituted pyridine precursor. For example, the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine, an isomer of the target compound, has been achieved through the reductive cyclization of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine. chemicalbook.com In this reaction, iron powder in acetic acid is used to reduce the nitro group, which is followed by an intramolecular cyclization to form the pyrrole ring, yielding the pyrrolopyridine scaffold. chemicalbook.com Similar strategies can be adapted for the synthesis of the 1H-pyrrolo[2,3-b]pyridine isomer.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) at the Bromine Position

The bromine atom at the 4-position of 4-bromo-1H-pyrrolo[2,3-b]pyridine provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for introducing molecular diversity. beilstein-journals.orgosi.lv

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction has been successfully applied to 4-bromo-1H-pyrrolo[2,3-b]pyridine and its derivatives to introduce a wide range of aryl and heteroaryl substituents. nih.govnih.govnih.gov For instance, the coupling of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids has been demonstrated, showcasing the chemoselectivity of the reaction. nih.gov The choice of palladium catalyst, ligands, and base is crucial for achieving high yields and can be tailored to the specific substrates. organic-chemistry.orgnih.gov

The Heck reaction is another important palladium-catalyzed reaction that involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction offers a route to introduce vinyl groups or more complex unsaturated moieties at the 4-position of the pyrrolo[2,3-b]pyridine ring. beilstein-journals.orgresearchgate.netresearchgate.net The reaction typically proceeds with high trans selectivity. organic-chemistry.org The development of phosphine-free catalysts and the use of microwave irradiation have been shown to improve the efficiency of Heck reactions. organic-chemistry.org

The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, has also been employed with bromo-substituted heterocycles, further expanding the range of accessible derivatives. beilstein-journals.org These palladium-catalyzed reactions are instrumental in medicinal chemistry for the synthesis of libraries of compounds for biological screening. rsc.orgmdpi.com

Table of Reaction Conditions for Palladium-Catalyzed Coupling Reactions

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | beilstein-journals.org |

| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos or XPhos | K₂CO₃ | 1,4-Dioxane/Water | 100 | nih.govnih.gov |

| Suzuki-Miyaura | Pd(OAc)₂ / PCy₃ | K₃PO₄ | - | Room Temp | organic-chemistry.org |

| Heck | PdCl₂(PPh₃)₂ | Et₃N | Toluene | Room Temp | beilstein-journals.org |

| Heck | Pd(OAc)₂ / PPh₃ | TEA | - | - | beilstein-journals.org |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp | beilstein-journals.org |

Substitution Reactions with Nucleophiles

The bromine atom at the C4 position of the 7-azaindole ring is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups. This reactivity is a cornerstone for the diversification of the 4-bromo-1H-pyrrolo[2,3-b]pyridine scaffold.

A notable example involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position of an N-tosylated 7-azaindole derivative with a secondary amine. This reaction is carried out at high temperatures (180 °C) under microwave activation and without a solvent, affording the desired 4-amino-substituted 7-azaindole derivative in a 63% yield. atlanchimpharma.com Protection of the pyrrole nitrogen with a tosyl group is essential for this transformation. atlanchimpharma.com

Another key substitution reaction is the displacement of the bromo group with an alkoxide. For instance, 4-bromo-7-azaindole can be converted to 4-methoxy-7-azaindole by reacting it with sodium methoxide (B1231860) in DMF at temperatures ranging from 110 °C to 130 °C. google.com

The pyrrole nitrogen of this compound can also be functionalized. Treatment with sodium hydride followed by the addition of an electrophile, such as benzenesulfonyl chloride or triisopropylsilyl chloride, yields the corresponding N-substituted derivatives. guidechem.com These protecting groups can be crucial for directing subsequent reactions to other positions of the heterocyclic core. atlanchimpharma.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Reagent(s) | Product | Yield (%) | Ref |

|---|---|---|---|---|

| 5-bromo-4-chloro-N-tosyl-7-azaindole | Secondary amine | 4-amino-5-bromo-N-tosyl-7-azaindole | 63 | atlanchimpharma.com |

| This compound | Sodium methoxide, DMF | 4-methoxy-7-azaindole | - | google.com |

| This compound | NaH, Benzenesulfonyl chloride, THF | 4-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | 92 | guidechem.com |

| 4-bromo-1H-pyrrolopyridine | NaH, Triisopropylsilyl chloride, THF | 4-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | 97.6 | guidechem.com |

Oxidation and Reduction Reactions of the Core Structure

Oxidation and reduction reactions on the 4-bromo-1H-pyrrolo[2,3-b]pyridine nucleus provide pathways to further functionalized derivatives.

Oxidation of the pyridine nitrogen of 7-azaindole leads to the formation of 1H-pyrrolo[2,3-b]pyridine 7-oxide (7-azaindole N-oxide). This transformation is typically achieved using oxidizing agents like hydrogen peroxide in a solvent such as THF. google.com The resulting N-oxide is a key intermediate for the regioselective introduction of substituents onto the pyridine ring. For instance, treatment of the N-oxide with methanesulfonic anhydride (B1165640) and tetramethylammonium (B1211777) bromide in DMF results in the formation of 4-bromo-1H-pyrrolo[2,3-b]pyridine. atlanchimpharma.com

Reduction reactions are also employed in the synthesis of 7-azaindole derivatives. For example, the monobrominated derivative of 7-azaindole can be obtained from a tribromo derivative by treatment with zinc in acetic acid, achieving a 94% yield. researchgate.net

Table 2: Examples of Oxidation and Reduction Reactions

| Starting Material | Reagent(s) | Product | Yield (%) | Ref |

|---|---|---|---|---|

| 7-azaindole | Hydrogen peroxide, THF | 1H-pyrrolo[2,3-b]pyridine 7-oxide | 93.6 | google.com |

| 1H-pyrrolo[2,3-b]pyridine 7-oxide | Ms₂O, Tetramethylammonium bromide, DMF | 4-bromo-1H-pyrrolo[2,3-b]pyridine | 56 | atlanchimpharma.comchemicalbook.com |

| Tribromo-7-azaindole | Zinc, Acetic acid | 3-Bromo-7-azaindole | 94 | researchgate.net |

Multi-Step Synthesis Approaches and Intermediate Compounds

The construction of more complex derivatives often requires multi-step synthetic sequences, where 4-bromo-1H-pyrrolo[2,3-b]pyridine and its precursors serve as crucial intermediates.

Synthesis of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework via Fischer Cyclization

The Fischer indole (B1671886) synthesis is a powerful method for constructing the pyrrolo[2,3-b]pyridine scaffold. A simple and effective procedure has been developed for the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines. researchgate.net This method involves the cyclization of 2-pyridylhydrazones of various aliphatic and alkylaromatic ketones in the presence of polyphosphoric acid (PPA) at elevated temperatures (160-180°C). researchgate.netresearchgate.net This approach allows for the introduction of diverse alkyl or aryl substituents at the C2 and C3 positions of the 5-bromo-7-azaindole (B68098) core, starting from readily available materials. researchgate.net However, this method is not suitable for methyl ketones and N-substituted piperidin-4-ones. researchgate.net

The starting 2-hydrazino-5-bromopyridine is typically prepared from 2-amino-5-bromopyridine. researchgate.net The subsequent condensation with a ketone or aldehyde yields the corresponding hydrazone, which then undergoes the acid-catalyzed intramolecular cyclization to form the desired 2,3-disubstituted 5-bromo-7-azaindole.

Synthesis of 4-Amino-1H-pyrrolo[2,3-b]pyridine

The synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine, a key structural motif in various biologically active molecules, can be achieved through a multi-step process. A common strategy involves the initial synthesis of a 4-halo-7-azaindole intermediate.

One route to 4-halo-7-azaindoles starts with the N-oxidation of 7-azaindole using hydrogen peroxide. google.com The resulting 7-azaindole N-oxide is then treated with a phosphorus oxyhalide, such as POCl₃ or POBr₃, to introduce a halogen at the 4-position. google.com The use of a catalyst like diisopropylethylamine (DIPEA) can improve the efficiency of this halogenation step. google.com

Once the 4-halo-7-azaindole is obtained, the amino group can be introduced via a nucleophilic substitution reaction. For instance, a 4-chloro derivative can be reacted with an amine to displace the chlorine atom and form the corresponding 4-amino-1H-pyrrolo[2,3-b]pyridine. As previously mentioned, this substitution is often facilitated by protecting the pyrrole nitrogen and using high temperatures, sometimes with microwave assistance. atlanchimpharma.com

Iii. Advanced Spectroscopic and Structural Characterization of 4 Bromo 1h Pyrrolo 2,3 B Pyridine

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography offers an unparalleled, atom-resolution view into the solid-state structure of 4-bromo-1H-pyrrolo[2,3-b]pyridine. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined, revealing critical details about the molecule's architecture and its packing within the crystal lattice.

The core of 4-bromo-1H-pyrrolo[2,3-b]pyridine is the 7-azaindole (B17877) skeleton, which is composed of a fused pyrrole (B145914) and pyridine (B92270) ring. X-ray diffraction studies on analogous azaindole structures, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, reveal that this bicyclic system is essentially planar. nih.govresearchgate.net For instance, in the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine, the dihedral angle between the planes of the pyridine and pyrrole rings is a mere 2.09 (14)°. nih.gov This high degree of planarity, with a root-mean-square deviation for the azaindole skeleton of only 0.017 Å, is a key feature of this heterocyclic system. nih.govresearchgate.net This planarity arises from the aromatic nature of both fused rings, which favors a flat conformation to maximize π-orbital overlap.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the connectivity and chemical environment of atoms within a molecule in solution. Both ¹H and ¹³C NMR are routinely used to characterize 4-bromo-1H-pyrrolo[2,3-b]pyridine.

For a related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, the ¹H NMR spectrum in DMF-d₇ shows distinct signals for each proton. nih.gov The proton on the pyrrole nitrogen (N¹-H) appears as a broad singlet at approximately 11.91 ppm. The protons on the pyridine and pyrrole rings exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. nih.gov Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule, with chemical shifts indicative of their electronic environment. nih.gov Advanced NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish long-range correlations between protons and carbons, further solidifying the structural assignment. ipb.pt

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for 5-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇ nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N¹-H | 11.91 (bs) | - |

| C²-H | 7.63 (t, J = 2.8 Hz) | 128.2 |

| C³-H | 6.50 (m) | 100.0 |

| C⁴-H | 8.20 (d, J = 2.0 Hz) | 130.3 |

| C⁵ | - | 111.1 |

| C⁶-H | 8.30 (d, J = 2.2 Hz) | 142.9 |

| C⁷ | - | 122.1 |

| C⁸ | - | 147.5 |

Data for the isomeric compound 5-bromo-1H-pyrrolo[2,3-b]pyridine. bs = broad singlet, t = triplet, d = doublet, m = multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For 4-bromo-1H-pyrrolo[2,3-b]pyridine, the molecular formula is C₇H₅BrN₂. nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which for this compound is calculated to be 195.96361 Da. nih.gov This precise mass measurement helps to confirm the elemental formula. The mass spectrum also reveals a characteristic isotopic pattern due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance), which is a definitive indicator of its presence in the molecule. Fragmentation patterns observed in the mass spectrum can provide additional structural information by showing how the molecule breaks apart under energetic conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

The IR spectrum of 4-bromo-1H-pyrrolo[2,3-b]pyridine, typically recorded using an ATR-Neat technique, will show characteristic absorption bands. nih.gov The N-H stretching vibration of the pyrrole ring is expected in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the fused aromatic rings are found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration will be observed at lower frequencies.

Raman spectroscopy, often performed using a FT-Raman spectrometer, provides complementary information. nih.gov Aromatic ring vibrations are often strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, further confirming its structure and functional group composition. researchgate.net

Table 2: Key Spectroscopic Data for 4-Bromo-1H-pyrrolo[2,3-b]pyridine

| Spectroscopic Technique | Key Information Provided |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, dihedral angles, intermolecular interactions. |

| NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons. |

| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. |

| IR and Raman Spectroscopy | Presence of functional groups (N-H, C-H, C=C, C=N, C-Br), molecular fingerprint. |

Iv. Biological and Pharmacological Research on 4 Bromo 1h Pyrrolo 2,3 B Pyridine Derivatives

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

The abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key factor in the development of various tumors, making FGFRs an attractive target for cancer therapies. rsc.org Research has identified a series of 1H-pyrrolo[2,3-b]pyridine derivatives that exhibit potent inhibitory activities against FGFRs. rsc.orgnih.gov

Mechanism of Action in Disrupting Signaling Pathways

The inhibitory action of these derivatives is rooted in their specific molecular interactions within the ATP-binding site of the FGFR kinase domain. Docking studies of a particularly potent derivative, compound 4h, with the FGFR1 protein have elucidated this mechanism. The core 1H-pyrrolo[2,3-b]pyridine structure forms two critical hydrogen bonds with the hinge region of the receptor, specifically with the backbone carbonyl of glutamate (B1630785) E562 and the amine group of alanine (B10760859) A564. nih.gov

Furthermore, a 3,5-dimethoxyphenyl group on the derivative engages in an essential π–π stacking interaction with phenylalanine F489. This group occupies a hydrophobic pocket and helps maintain hydrogen bonding with aspartate D641. nih.gov An additional hydrogen bond can be formed between a trifluoromethyl substitution on the pyrrolopyridine ring and glycine (B1666218) G485, which is considered a crucial factor in enhancing the compound's inhibitory activity. nih.gov

Efficacy against Specific FGFRs (e.g., FGFR1, 2, 3, 4)

Several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated inhibitory activity against multiple FGFR isoforms. Compound 4h, in particular, has shown potent, broad-spectrum (pan-FGFR) inhibition against FGFR1, 2, and 3, with some activity against FGFR4. nih.gov The inhibitory concentrations (IC50) for selected compounds highlight this efficacy. nih.gov

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |

|---|---|---|---|---|

| 3h | 54 | 66 | 320 | >3000 |

| 4a | 83 | 93 | 421 | >3000 |

| 4h | 7 | 9 | 25 | 712 |

| 4l | 266 | 259 | 634 | >3000 |

| AZD-4547 (Reference) | 0.8 | 1 | 2 | 47 |

Impact on Cell Proliferation and Apoptosis in Cancer Cell Lines (e.g., Breast Cancer 4T1 cells)

The FGFR inhibitory action of these derivatives translates into significant anti-cancer effects at the cellular level. In vitro studies have shown that compound 4h effectively inhibits the proliferation of breast cancer 4T1 cells. rsc.orgnih.gov Beyond halting cell growth, this derivative was also found to induce apoptosis, or programmed cell death, in these cancer cells. rsc.orgnih.gov

Inhibition of Cancer Cell Migration and Invasion

A critical aspect of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues, a process that can lead to metastasis. Research has demonstrated that compound 4h significantly inhibits both the migration and invasion of 4T1 breast cancer cells. rsc.org This suggests that beyond its effects on tumor growth, the compound has the potential to interfere with the metastatic cascade.

Kinase Inhibition Beyond FGFRs

The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold is not limited to FGFRs. This core structure has also been identified in compounds that inhibit other important kinases.

SGK-1 Kinase Inhibition and Associated Disorders

Screening of kinase-focused compound libraries has revealed that some derivatives of 1H-pyrrolo[2,3-b]pyridine act as inhibitors of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). kci.go.kr SGK1 is a serine/threonine kinase that functions as a key downstream component of the phosphatidylinositol-3-kinase (PI3K) signaling pathway. nih.gov

The dysregulation of SGK1 is implicated in a wide range of pathological conditions. This includes cancer, where SGK1 regulates cell proliferation and apoptosis. nih.gov Its dysfunction is also linked to metabolic diseases like diabetes and hypertension, as well as thrombotic events and neurodegeneration. nih.gov The discovery of 1H-pyrrolo[2,3-b]pyridine-based SGK1 inhibitors opens another avenue for therapeutic development targeting these disorders. kci.go.krnih.gov

DYRK1A Kinase Inhibition

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in several human diseases, including Down syndrome, Alzheimer's disease, and certain cancers. nih.gov Consequently, inhibitors of DYRK1A are of significant therapeutic interest. nih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of this kinase.

A series of 3,5-diaryl-1H-pyrrolo[2,3-b]pyridines were synthesized and evaluated for their ability to inhibit DYRK1A kinase in vitro. researchgate.net The research found that derivatives with hydroxy groups on the aryl moieties demonstrated high inhibitory potencies, with Kᵢ values in the low nanomolar range. researchgate.net For instance, the compound known as DANDY (3a), a 7-azaindole (B17877) derivative, is a recognized DYRK1A inhibitor. researchgate.net Another study reported on 1H-pyrazolo[3,4-b]pyridine derivatives, which share a related core structure, as potent DYRK1A/1B inhibitors with IC₅₀ values as low as 3 to 5 nM. researchgate.net

Researchers have also developed a novel type of inhibitor that selectively targets the folding process of DYRK1A rather than the mature kinase. nih.gov This folding intermediate-selective inhibitor, named FINDY, suppresses the autophosphorylation of DYRK1A, leading to its degradation, but does not inhibit the phosphorylation of substrates by the already folded, mature kinase. nih.gov This approach offers high selectivity for DYRK1A over other members of the DYRK family. nih.gov

Table 1: Examples of DYRK1A Inhibitors Based on or Related to the Pyrrolo[2,3-b]pyridine Scaffold

| Compound Type | Specific Example | Potency | Reference |

|---|---|---|---|

| 3,5-diaryl-1H-pyrrolo[2,3-b]pyridine | Derivatives with hydroxy groups | Low nanomolar Kᵢ values | researchgate.net |

| 1H-pyrazolo[3,4-b]pyridine derivative | KS40008 | IC₅₀ = 3-5 nM | researchgate.net |

| 7-azaindole derivative | DANDY (3a) | Not specified in text | researchgate.net |

| β-carboline alkaloid | Harmine (1) | IC₅₀ = 33-80 nM | researchgate.net |

| Benzothiazole derivative | INDY (2a) | IC₅₀ = 240 nM | researchgate.net |

Broad-Spectrum Kinase Inhibitory Potential of Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile platform for developing inhibitors that target a wide range of kinases beyond DYRK1A. Research has demonstrated that derivatives can be engineered to inhibit various kinase families, including fibroblast growth factor receptors (FGFRs), FMS kinase, and others involved in cancer progression. nih.govrsc.orgtandfonline.com

One study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFR1, 2, and 3. rsc.orgnih.gov Among these, compound 4h was particularly effective, with IC₅₀ values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.orgnih.gov Another series of pyrrolo[3,2-c]pyridine derivatives was tested for inhibitory effects against FMS kinase. nih.govtandfonline.com Compound 1r from this series was the most potent, with an IC₅₀ of 30 nM against FMS kinase. When tested against a panel of 40 kinases, it showed high selectivity for FMS, with an 81% inhibition at a 1 µM concentration. nih.gov

Furthermore, new halogenated pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as multi-targeted kinase inhibitors. mdpi.com Compound 5k from this series showed significant activity against EGFR, Her2, VEGFR2, and CDK2, with IC₅₀ values ranging from 40 to 204 nM, comparable to the established kinase inhibitor sunitinib. mdpi.com

Table 2: Kinase Inhibition Profile of Selected Pyrrolo[2,3-b]pyridine Derivatives

| Compound | Target Kinase | IC₅₀ Value (nM) | Reference |

|---|---|---|---|

| 4h | FGFR1 | 7 | rsc.orgnih.gov |

| FGFR2 | 9 | rsc.orgnih.gov | |

| FGFR3 | 25 | rsc.orgnih.gov | |

| FGFR4 | 712 | rsc.orgnih.gov | |

| 1r | FMS | 30 | nih.govtandfonline.com |

| 5k | Her2 | 40 | mdpi.com |

| EGFR | 79 | mdpi.com | |

| VEGFR2 | 136 | mdpi.com | |

| CDK2 | 204 | mdpi.com |

Anticancer Activity

Building on their kinase inhibitory properties, derivatives of 4-bromo-1H-pyrrolo[2,3-b]pyridine have been extensively evaluated for their direct anticancer effects.

In Vitro Efficacy against Various Cancer Cell Lines

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated significant cytotoxic activity against a wide array of cancer cell lines in laboratory settings. nih.govnih.gov

A series of 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for their antiproliferative activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.gov Compound 10t emerged as the most potent, with IC₅₀ values of 0.12, 0.15, and 0.21 µM, respectively. nih.gov Similarly, the FMS kinase inhibitor 1r showed strong potency against ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.govtandfonline.com

The FGFR inhibitor 4h was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. rsc.orgnih.gov In another study, pyrrolo-pyrimidine-5-cyano scaffolds were tested against SKOV-3 ovarian cancer and MCF-7 breast cancer cell lines, with compound 2a showing the most promising anticancer efficacy. ekb.eg Nortopsentin analogues containing pyrrolo[2,3-b]pyridine moieties also exhibited antiproliferative activity against a panel of human cell lines, with GI₅₀ values in the micromolar to submicromolar range. researchgate.net

Table 3: In Vitro Anticancer Activity of Selected Pyrrolo[2,3-b]pyridine Derivatives

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ / GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| 10t | HeLa | Cervical Cancer | 0.12 | nih.gov |

| SGC-7901 | Gastric Cancer | 0.15 | nih.gov | |

| MCF-7 | Breast Cancer | 0.21 | nih.gov | |

| 1r | Various | Ovarian, Prostate, Breast | 0.15 - 1.78 | nih.govtandfonline.com |

| 1k | Various | Human Cancer Panel | 0.81 - 27.7 | researchgate.net |

| 4c | Various | Human Cancer Panel | 0.93 - 4.70 | researchgate.net |

Platinum(II) Dichlorido Complexes with 5-Bromo-1H-pyrrolo[2,3-b]pyridine and their Cytotoxicity

Platinum(II)-based complexes are a cornerstone of cancer chemotherapy, primarily acting by binding to DNA. nih.gov Researchers have explored incorporating halogenated pyrrolo[2,3-b]pyridine ligands into platinum complexes to create novel anticancer agents. While the prompt specifies 5-bromo-1H-pyrrolo[2,3-b]pyridine, available research highlights related structures. For instance, a study investigated the cytotoxicity of four Pt(II) complexes, designated LDP-1–4. nih.gov These complexes were highly cytotoxic against both drug-sensitive (CCRF-CEM) and multi-drug-resistant (CEM/ADR5000) leukemia cells, with IC₅₀ values in the sub-micromolar to micromolar range. nih.gov The compounds demonstrated superior cytotoxicity against the drug-sensitive leukemia cells compared to the reference drug cisplatin. nih.gov Specifically, molecular modeling suggested that the LDP-1 and LDP-4 compounds could bind effectively to DNA, supporting their anticancer potential. nih.gov Although not explicitly containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine ligand, this research supports the strategy of using such heterocyclic ligands in the design of metal-based anticancer drugs.

Table 4: Cytotoxicity of Platinum(II) Complexes (LDP-1 & LDP-4) against Leukemia Cell Lines

| Compound | CCRF-CEM (IC₅₀ in µM) | CEM/ADR5000 (IC₅₀ in µM) | Reference |

|---|---|---|---|

| LDP-1 | 0.92 | 2.13 | nih.gov |

| LDP-4 | 0.47 | 3.52 | nih.gov |

| Cisplatin | 1.10 | 5.50 | nih.gov |

Antimicrobial Properties

In addition to their applications in oncology, pyrrolo[2,3-b]pyridine derivatives have been investigated for their potential to combat infectious diseases.

Activity against Resistant Strains (e.g., E. coli)

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been investigated for their antibacterial properties, including activity against resistant bacterial strains. For instance, a series of pyrazolo[3,4-b]pyridines, which are structurally related to pyrrolo[2,3-b]pyridines, were synthesized and evaluated for their in vitro antibacterial activities against several bacteria, including Escherichia coli (E. coli). japsonline.com The study revealed that some of these compounds displayed moderate antibacterial activity. Specifically, pyrazolo[3,4-b]pyridine derivatives 6b , 6d , and 6h showed moderate activity against E. coli, with inhibition zones of 13 mm, 16 mm, and 12 mm, respectively. japsonline.com This suggests that the broader class of azaindoles, including pyrrolo[2,3-b]pyridine derivatives, holds potential for the development of new antibacterial agents to combat resistant strains.

Another study focused on pyrazolo[3,4-b]pyridine carbohydrazide (B1668358) derivatives and found that the compound SBrHZD exhibited better antibacterial activity against E. coli than the standard drug rifampicin, with an inhibition zone of 9.0±0.45 mm compared to 8.30±0.4 mm for rifampicin. researchgate.net While not direct derivatives of 4-bromo-1H-pyrrolo[2,3-b]pyridine, these findings for the isomeric pyrazolopyridine core highlight the potential of the general scaffold in antibacterial research.

Antiviral Activity (e.g., HIV-1 Integrase Inhibitors)

The pyrrolo[2,3-b]pyridine core has been a key structural motif in the development of antiviral agents, particularly inhibitors of HIV-1 integrase. This enzyme is a crucial target for antiretroviral therapy. Research has led to the synthesis of bicyclic hydroxy-1H-pyrrolopyridine-triones as a new family of HIV-1 integrase inhibitors. nih.gov These compounds demonstrated low micromolar inhibitory potencies and were selective for the strand transfer reaction. nih.gov

A significant finding was that a representative inhibitor from this class, compound 5e , maintained most of its inhibitory potency against three major raltegravir-resistant HIV-1 integrase mutant enzymes: G140S/Q148H, Y143R, and N155H. nih.gov Specifically, in antiviral assays, compound 5e was about 200-fold and 20-fold less affected by the G140S/Q148H and Y143R mutations, respectively, compared to raltegravir. nih.gov Against the N155H mutation, it was approximately 10-fold less affected. nih.gov This highlights the potential of this structural class to overcome common resistance mechanisms to existing HIV-1 integrase inhibitors.

Further synthetic efforts have focused on pyrrolo[2,3-b]pyridine derivatives as HIV-1 integrase inhibitors. nih.gov For example, the reaction of 2-amino-6-chloropyridine (B103851) with pyruvic acid under palladium catalysis led to the formation of a pyrrolo[2,3-b]pyridine ring system, demonstrating a viable synthetic route to these compounds for antiviral drug discovery. nih.gov

Other Pharmacological Activities of Pyrrolo[2,3-b]pyridine Derivatives

The versatility of the pyrrolo[2,3-b]pyridine scaffold extends to a variety of other pharmacological activities.

Pyrrolo[2,3-b]pyridine derivatives have shown promise as antidiabetic agents. In one study, two series of 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines were designed as analogs of a known antidiabetic compound. nih.gov The in vitro evaluation of these compounds demonstrated glucose and concentration-dependent insulin (B600854) secretion. nih.gov The most potent compounds from this series, 2c and 3c , also showed dose-dependent insulin secretion and significant glucose reduction in vivo. nih.gov These compounds were found to be more potent than the reference compound at all tested time points. nih.gov

Another related class of compounds, pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, were found to effectively lower blood glucose levels by stimulating glucose uptake into muscle and fat cells. nih.gov This indicates that the broader pyrrolopyridine family has potential in the development of novel treatments for diabetes.

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antimycobacterial agents. Pyrrolo[1,2-a]quinoline (B3350903) derivatives, which share a fused heterocyclic system, have been synthesized and evaluated for their anti-tubercular activities. mdpi.com While not direct derivatives of 4-bromo-1H-pyrrolo[2,3-b]pyridine, this research provides insights into the potential of related scaffolds. In one study, several compounds exhibited activity against the H37Rv strain of M. tuberculosis, and some also showed activity against a multidrug-resistant strain. mdpi.com The mutations conferring resistance in this strain were in the rpoB gene and the katG or inhA gene. mdpi.com This suggests that the pyrrolo-based heterocyclic systems could be a starting point for the development of new anti-TB drugs.

Additionally, other pyridine (B92270) derivatives have been synthesized and tested for their in vitro antimycobacterial activity, with some showing interesting activity against both Mycobacterium tuberculosis and Mycobacterium avium. nih.gov

The pyrrolo[2,3-b]pyridine scaffold and its derivatives have been investigated for a wide array of pharmacological effects. Studies on pyrrole (B145914) and 1,4-dihydropyridine (B1200194) derivatives have demonstrated their potential as anticonvulsant, analgesic, and anti-inflammatory agents. jocpr.comjocpr.com For instance, some novel pyrrole derivatives have shown significant anti-inflammatory activity when compared to standard drugs like diclofenac (B195802) sodium. jocpr.comjocpr.com

Furthermore, various pyridine derivatives have been synthesized and screened for anti-inflammatory, analgesic, anticonvulsant, and even antiparkinsonian activities, with many compounds showing good activity comparable to reference drugs. nih.gov The broad spectrum of biological activities reported for pyrrolopyrimidine derivatives also includes antibacterial, antiviral, anti-inflammatory, and anti-hypertensive properties. researchgate.net This wide range of activities underscores the potential of the pyrrolo[2,3-b]pyridine core as a privileged scaffold in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies of 4-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of new therapeutic agents. For derivatives of 4-bromo-1H-pyrrolo[2,3-b]pyridine, the position and nature of substituents on the pyrrolopyridine core significantly influence their biological activity.

In the context of antiproliferative activity, SAR studies on pyrrolo[2,3-b]pyridine derivatives bearing a 1,8-naphthyridin-2-one moiety indicated that a hydrogen atom at the R1 position was beneficial for potency. nih.gov Furthermore, the presence of mono-electron-withdrawing groups on a phenyl ring substituent (at the R3 position), such as a fluorine atom, showed a higher preference for antiproliferative activity. nih.gov

For antimycobacterial activity, SAR studies on pyrrolo[1,2-a]quinoline derivatives suggested that 3,5-disubstitution on a benzoyl group at the first position of the indolizine (B1195054) nucleus is critical for activity. mdpi.com

In the development of anticonvulsant, analgesic, and anti-inflammatory agents from pyrrole derivatives, it was observed that a compound with a –CSNH2 group showed higher activity compared to one with an -OEt group. researchgate.net This highlights the importance of the specific functional groups attached to the core structure.

The bromine atom at the 4-position of the 1H-pyrrolo[2,3-b]pyridine core itself plays a significant role. It balances lipophilicity and reactivity, and its position can be optimal for electrophilic substitution reactions, allowing for further diversification of the scaffold.

Influence of Bromine Atom and Carboxylic Acid Group on Biological Activity

The presence and position of substituents on the 1H-pyrrolo[2,3-b]pyridine core are critical in determining the pharmacological profile of its derivatives. juniperpublishers.com The bromine atom at the C4-position and the introduction of a carboxylic acid group are two key modifications that significantly influence the biological activity.

The bromine atom at the 4-position of the 7-azaindole ring is a crucial feature. chemicalbook.com Halogen atoms, including bromine, can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The bromine derivative of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid exhibits a higher molecular weight and density compared to its chloro and fluoro analogs, reflecting the larger atomic radius of bromine. This substitution can also influence the compound's binding affinity to target proteins through halogen bonding, a specific type of non-covalent interaction. Furthermore, the bromine atom can serve as a synthetic handle, allowing for further chemical modifications through reactions like Suzuki or Heck coupling to generate a diverse library of compounds with potentially enhanced biological activities.

The carboxylic acid group is another important functional group that can profoundly impact the biological activity of 4-bromo-1H-pyrrolo[2,3-b]pyridine derivatives. The carboxylic acid moiety is polar and can participate in hydrogen bonding and ionic interactions with biological targets, particularly with amino acid residues in the active site of enzymes. nih.gov This can lead to enhanced binding affinity and inhibitory potency. For instance, in a series of 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives, the presence of a carboxylic acid group at an appropriate distance from the pyrrolopyridine scaffold was found to be important for their activity as aldose reductase inhibitors. nih.gov Moreover, the introduction of a carboxylic acid can improve the aqueous solubility and metabolic stability of a compound, which are desirable properties for drug candidates. nih.gov In one study, a carboxylic acid derivative showed significantly improved solubility and microsomal metabolic stability. nih.gov

Impact of Specific Substitution Patterns on Reactivity and Biological Activity

The biological activity of 4-bromo-1H-pyrrolo[2,3-b]pyridine derivatives can be finely tuned by altering the substitution patterns on the heterocyclic core. nih.gov The nature and position of these substituents play a crucial role in the molecule's interaction with its biological target. juniperpublishers.com

Research has shown that substitutions at various positions of the 7-azaindole ring, including positions 1, 3, and 5, are critical for biological activity. nih.gov For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their activity as fibroblast growth factor receptor (FGFR) inhibitors. rsc.org In this study, it was found that the introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine scaffold could form a hydrogen bond with the G485 residue of the FGFR1 kinase domain, which was suggested to be a key factor in improving the compound's activity. researchgate.net

In another study, a series of novel pyrrolo[2,3-b]pyridine analogues were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. researchgate.net The results indicated that the substitution pattern significantly influenced the cytotoxic effects of the compounds. For instance, certain substitutions led to compounds with potent growth inhibitory action in the lower micromolar range. researchgate.net Specifically, the introduction of groups like 1,2,3-triazoles at certain positions resulted in compounds with good growth inhibition across multiple cancer cell lines. researchgate.net

The following table summarizes the biological activities of some representative 4-bromo-1H-pyrrolo[2,3-b]pyridine derivatives with different substitution patterns.

| Compound ID | Substituents | Biological Activity | Reference |

| Compound A | 4-Bromo, other substitutions not specified | Tyrosine kinase inhibitor | chemicalbook.com |

| Compound B | 4-Bromo, 6-Carboxylic acid | FGFR inhibitor | |

| Compound C | 4-Chloro, 1-(2,4-dichlorophenyl), 3-(3,4-dimethoxyphenyl), 5-carbonitrile, 6-phenyl | Antiproliferative | juniperpublishers.com |

| Compound D | 4-Chloro, 1-(2,4-dichlorophenyl), 3-(3,4-dimethoxyphenyl), 5-carbonitrile, 6-(4-chlorophenyl) | Antiproliferative | juniperpublishers.com |

| Compound 4h | 5-Trifluoromethyl, other substitutions | Potent FGFR inhibitory activity | rsc.org |

Computational Studies in SAR Elucidation

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, have become invaluable tools in understanding the structure-activity relationships (SAR) of 4-bromo-1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov These in silico approaches provide insights into the binding modes of these compounds with their biological targets and help in the rational design of more potent and selective inhibitors.

A notable example is the docking and QSAR study performed on a series of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives as c-Met kinase inhibitors. nih.gov Molecular docking simulations were used to predict the binding orientations and preferred conformations of these inhibitors within the c-Met kinase active site. The study helped in analyzing the molecular features that contribute to high inhibitory activity. nih.gov

The QSAR models, such as Comparative Molecular Similarity Analysis (CoMSIA), were developed to correlate the structural features of the compounds with their biological activities (IC50 values). nih.gov The best CoMSIA model incorporated steric, electrostatic, hydrophobic, and hydrogen bond-donor fields, providing a comprehensive understanding of the SAR. nih.gov Such computational models can predict the biological activities of novel compounds even before their synthesis, thus streamlining the drug discovery process. nih.gov

Furthermore, molecular docking simulations of synthesized pyrrolo[2,3-b]pyridine analogues have been used to support experimental findings regarding their interaction with biological targets like calf thymus DNA. researchgate.net These computational studies can reveal potential binding modes, such as intercalation, which might be responsible for the observed antiproliferative activity. researchgate.net

V. Advanced Applications of 4 Bromo 1h Pyrrolo 2,3 B Pyridine in Materials Science and Chemical Research

As a Versatile Chemical Intermediate and Building Block

The reactivity of the carbon-bromine bond in 4-bromo-1H-pyrrolo[2,3-b]pyridine, particularly its susceptibility to palladium-catalyzed cross-coupling reactions, makes it an exceptional building block for the synthesis of a diverse range of substituted pyrrolopyridines. This versatility is a cornerstone of its application in drug discovery and targeted synthesis.

The 1H-pyrrolo[2,3-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, frequently found in molecules that exhibit potent biological activity. The 4-bromo derivative serves as a crucial starting point for the synthesis of numerous such compounds, most notably in the development of kinase inhibitors for cancer therapy.

One prominent example is in the synthesis of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. rsc.org Derivatives of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid have been shown to act as FGFR inhibitors, disrupting key cellular signaling pathways involved in tumor growth. The synthesis of novel 7-azaindole (B17877) derivatives as selective and covalent FGFR4 inhibitors for hepatocellular carcinoma further highlights the importance of this scaffold. acs.orgnih.gov

Furthermore, the 4-bromo-7-azaindole framework has been instrumental in the development of Aurora kinase inhibitors. For instance, the synthesis of the selective Aurora B/C inhibitor GSK1070916 utilizes a di-halogenated pyrrolopyridine, 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine, as a key intermediate. This allows for sequential and selective Suzuki cross-coupling reactions to build the complex final molecule. mdpi.comnih.gov

The versatility of this building block extends to the synthesis of inhibitors for other kinases as well, such as Colony-Stimulating Factor 1 Receptor (CSF1R). nih.gov While the direct use of 4-bromo-1H-pyrrolo[2,3-b]pyridine in clinically approved antiviral drugs is less documented in readily available literature, the broader class of pyrrolopyridine derivatives, including the related pyrrolo[2,1-f] mdpi.comnih.govchemicalbook.comtriazine found in Remdesivir, demonstrates the potential of this heterocyclic system in antiviral drug discovery. nih.gov The inherent biological potential of the azaindole core suggests that 4-bromo-1H-pyrrolo[2,3-b]pyridine is a valuable precursor for generating libraries of compounds to be screened for antiviral activity. chemicalbook.commdpi.com

Table 1: Examples of Bioactive Molecules Synthesized from 4-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

| Starting Material Synonym | Target Kinase/Application | Resulting Compound Type | Reference |

| This compound | Fibroblast Growth Factor Receptor (FGFR) | FGFR Inhibitors | rsc.org |

| 4-Bromo-2-iodo-7-azaindole derivative | Aurora B/C Kinase | Selective Kinase Inhibitor (GSK1070916) | mdpi.comnih.gov |

| 4-Chloro-2-iodo-7-azaindole derivative | Colony-Stimulating Factor 1 Receptor (CSF1R) | CSF1R Inhibitors | nih.gov |

| This compound | General Bioactive Molecules | Substituted Azaindole Products | guidechem.com |

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and identify new drug leads. 4-Bromo-1H-pyrrolo[2,3-b]pyridine is an excellent substrate for DOS due to the presence of the reactive bromine atom and the nitrogen atoms in the bicyclic system, which can also be functionalized.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in this context, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the pyrrolopyridine core. guidechem.comnih.gov By employing a range of boronic acids and related reagents, a library of compounds with diverse substituents can be rapidly generated from a common 4-bromo precursor. This approach enables the exploration of the chemical space around the 7-azaindole scaffold to identify structure-activity relationships. nih.gov

While large-scale DOS libraries based specifically on 4-bromo-1H-pyrrolo[2,3-b]pyridine are not extensively documented in single publications, the principle is demonstrated through the numerous examples of its use in synthesizing a variety of substituted analogs for different biological targets. mdpi.comnih.govresearchgate.net

The true power of 4-bromo-1H-pyrrolo[2,3-b]pyridine as a building block lies in its application for the targeted synthesis of molecules with predefined functionalities. The bromine atom acts as a versatile handle for introducing specific chemical groups through various coupling reactions, enabling the precise construction of molecules designed to interact with a particular biological target.

A prime example is the synthesis of kinase inhibitors, where specific aryl or heteroaryl moieties are introduced at the 4-position to fit into the ATP-binding pocket of the target kinase. The synthesis of GSK1070916, an Aurora kinase inhibitor, showcases a highly targeted approach where a pyrazole-containing fragment is coupled to the 4-position of the 7-azaindole core via a Suzuki reaction, a key step in assembling the final pharmacophore. mdpi.comnih.gov Similarly, the development of FGFR inhibitors often involves the strategic coupling of specific organic fragments to the this compound scaffold to achieve high potency and selectivity. acs.orgnih.govnih.gov

This targeted approach is not limited to kinase inhibitors. The synthesis of 4-[1-ethyl-3-(4-nitrophenyl)-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine from 4-bromo-1H-pyrrolo[2,3-b]pyridine demonstrates how complex heterocyclic systems with specific electronic and steric properties can be constructed for various applications in medicinal chemistry. guidechem.com

Potential in Advanced Materials Synthesis

The unique electronic properties of the 1H-pyrrolo[2,3-b]pyridine system, stemming from the fusion of an electron-rich pyrrole (B145914) ring with an electron-deficient pyridine (B92270) ring, make it an attractive component for advanced materials. The 4-bromo derivative provides a convenient entry point for incorporating this scaffold into larger conjugated systems with tailored optoelectronic properties.

The polarized π-electron system of the pyrrolopyridine core can be further modulated by introducing various substituents, a task facilitated by the presence of the bromo group on 4-bromo-1H-pyrrolo[2,3-b]pyridine. Through cross-coupling reactions, this building block can be integrated into polymers or small molecules designed for applications in organic electronics. The resulting materials can exhibit interesting photophysical properties, such as fluorescence, and semiconducting behavior.

A significant application of pyrrole-fused heterocycles in materials science is in the development of organic field-effect transistors (OFETs). The pyrrolo[2,3-b]pyridine (PPy) moiety has been explored as an effective electron-donating unit in donor-acceptor-donor (D-A-D) type small molecules for use as the active layer in OFETs.

In one study, a novel D-A-D molecule, PPy-BT2T-PPy, was synthesized where two PPy units served as the donor moieties flanking a benzothiadiazole acceptor. This material was tested for its hole-transporting properties in an OFET device.

Table 2: Performance of a PPy-based OFET Device

| Molecule | Annealing Condition | Hole Mobility (cm² V⁻¹ s⁻¹) |

| PPy-BT2T-PPy | As-cast | Not specified |

| PPy-BT2T-PPy | Annealed | 0.00381 |

The moderate hole mobility observed demonstrates the potential of the pyrrolo[2,3-b]pyridine scaffold in creating semiconducting materials for organic electronics. The ability to chemically modify the core structure, for which 4-bromo-1H-pyrrolo[2,3-b]pyridine is a key starting material, opens up avenues for fine-tuning the electronic properties and performance of such devices.

Research Tool in Biochemical and Cellular Signaling Studies

The unique structural and electronic properties of the 4-bromo-1H-pyrrolo[2,3-b]pyridine scaffold, also known as this compound, have positioned it as a valuable research tool in the exploration of biochemical and cellular signaling pathways. Its ability to serve as a versatile building block allows for the synthesis of a diverse range of derivatives that can interact with key biological targets, providing insights into their function and role in disease.

Investigating Enzyme Inhibitors and Receptor Modulators

A primary application of 4-bromo-1H-pyrrolo[2,3-b]pyridine in biochemical research is as a foundational scaffold for the development of potent and selective enzyme inhibitors, particularly targeting protein kinases. rsc.orgchemicalbook.com The 7-azaindole core can mimic the purine (B94841) structure of ATP, enabling derivatives to bind to the ATP-binding site of kinases and interfere with their activity. nih.gov This has led to the discovery of inhibitors for a variety of kinases implicated in diseases such as cancer.

Derivatives of 4-bromo-1H-pyrrolo[2,3-b]pyridine have been instrumental in the investigation of several key enzyme targets:

Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. Researchers have synthesized series of 1H-pyrrolo[2,3-b]pyridine derivatives that act as potent inhibitors of FGFRs. For instance, a study focusing on these derivatives identified a compound, designated as 4h, which exhibited significant inhibitory activity against multiple FGFR family members. rsc.orgnih.gov The potent and selective nature of these inhibitors makes them valuable tools for studying the specific roles of different FGFR isoforms in cancer biology. rsc.org

c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion. Dysregulation of c-Met signaling is associated with numerous human cancers. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as c-Met inhibitors. In one study, a synthesized compound demonstrated strong inhibition of c-Met kinase with an IC50 value of 22.8 nM. nih.gov

TANK-Binding Kinase 1 (TBK1): TBK1 is a key kinase in the innate immune signaling pathway and has also been implicated in oncogenesis. Utilizing a structure-based design approach, researchers have developed potent TBK1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold, a related azaindole structure. One optimized compound from this series displayed picomolar inhibitory activity against TBK1, highlighting the potential of this chemical class for dissecting TBK1-mediated signaling. tandfonline.com

The following interactive table summarizes the research findings on enzyme inhibition by various derivatives of 4-bromo-1H-pyrrolo[2,3-b]pyridine and related azaindoles.

| Compound/Derivative Class | Target Enzyme | Biological Activity (IC50) | Research Focus |

| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) | FGFR1 | 7 nM | Potent pan-FGFR inhibitor for cancer research. rsc.orgnih.gov |

| FGFR2 | 9 nM | ||

| FGFR3 | 25 nM | ||

| FGFR4 | 712 nM | ||

| 1H-pyrrolo[2,3-b]pyridine derivative (Compound 9) | c-Met Kinase | 22.8 nM | Development of c-Met inhibitors for cancer therapy. nih.gov |

| 1H-pyrazolo[3,4-b]pyridine derivative (Compound 15y) | TBK1 | 0.2 nM | Discovery of potent and selective TBK1 inhibitors for immunology and oncology research. tandfonline.com |

While the predominant application of 4-bromo-1H-pyrrolo[2,3-b]pyridine derivatives in this context is as enzyme inhibitors, the term "receptor modulators" often overlaps, particularly in the case of receptor tyrosine kinases which are enzymes themselves. The development of selective modulators for other receptor classes, such as G-protein coupled receptors or nuclear receptors, using this specific scaffold is a less explored area in the available scientific literature. However, the versatility of the this compound core suggests potential for future applications in developing modulators for a broader range of receptor targets.

Vi. Computational Chemistry and Modeling of 4 Bromo 1h Pyrrolo 2,3 B Pyridine

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein active site. The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for developing kinase inhibitors. mdpi.com This is due to its ability to mimic the purine (B94841) core of ATP and form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. rsc.org

Docking studies on various 7-azaindole (B17877) derivatives have repeatedly demonstrated this interaction pattern. The pyrrole (B145914) N-H group and the pyridine (B92270) nitrogen (N7) act as a hydrogen bond donor and acceptor, respectively, anchoring the molecule to the protein's backbone in the hinge region. rsc.orgmdpi.com For instance, in a study of IKKα inhibitors, the pyrrolo[2,3-b]pyridine core was predicted to form two key hydrogen bonds with the hinge residue Cys98. mdpi.com Similarly, docking of 7-azaindole derivatives into the SARS-CoV-2 spike protein's receptor-binding domain (S1-RBD) showed hydrogen bonding with TYR505, alongside pi-pi stacking interactions involving the aromatic rings. nih.gov

While the broader 7-azaindole scaffold is a potent kinase inhibitor framework, the specific effect of the 4-bromo substitution varies. In a study targeting Casein Kinase 1 (CK1) to modulate the Arabidopsis circadian clock, 4-bromo-7-azaindole itself did not show a significant period-lengthening effect, unlike its 3-bromo and 3,4-dibromo counterparts. nih.gov However, molecular docking and dynamics simulations of the active 3,4-dibromo-7-azaindole (B1593109) suggested that it binds effectively within the ATP-binding pocket of human CK1 delta, a homolog of the Arabidopsis target. nih.gov This indicates that while the core scaffold provides the primary anchoring interactions, substituents at positions 3 and 4 are critical for modulating potency and selectivity for specific targets. Molecular modeling of related pyrrolo[2,3-b]pyridine-based inhibitors targeting NADPH oxidase 2 (NOX2) also validated their binding at the enzyme's active site. mdpi.com

| Scaffold/Derivative | Protein Target | Key Predicted Interactions | Source |

|---|---|---|---|

| Aminoindazole-pyrrolo[2,3-b]pyridine | IKKα | Two H-bonds with hinge residue Cys98. | mdpi.com |

| 7-azaindole derivative (ASM-2) | S1-RBD of SARS-CoV-2 | H-bond with TYR505; pi-pi stacking with TYR505 and TYR449. | nih.gov |

| 3,4-dibromo-7-azaindole | Human CK1 delta | Binding within the ATP-binding pocket. | nih.gov |

| 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine | NOX2 | Binding at the NADPH interaction site. | mdpi.com |

Quantum Chemical Calculations (e.g., HOMO-LUMO energies, molecular orbitals)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are especially important. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. nih.gov

For the parent 7-azaindole scaffold, computational studies have been performed to calculate its electronic structure. mdpi.com The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic distribution. nih.gov The introduction of the sp²-hybridized nitrogen atom into the six-membered ring, replacing a C-H unit of indole (B1671886), lowers the energy of the molecular orbitals. acs.org

While specific calculations for 4-bromo-1H-pyrrolo[2,3-b]pyridine are not widely published, data from related derivatives provide insight. A DFT study of a more complex derivative, N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide, calculated a HOMO-LUMO gap of 4.1 eV, suggesting moderate reactivity. In that molecule, the electron density was primarily localized on the pyrrolopyridine ring system. DFT calculations on other derivatives, such as 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, have also been used to analyze the molecular electrostatic potential and frontier molecular orbitals to understand chemical reactivity. bohrium.com

| Compound | Parameter | Calculated Value | Source |

|---|---|---|---|

| N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide | HOMO Energy | Not Specified | |

| LUMO Energy | Not Specified | ||

| HOMO-LUMO Gap | 4.1 eV |

Conformational Analysis and Energy Minimization

Conformational analysis determines the three-dimensional shape and stability of a molecule. The 1H-pyrrolo[2,3-b]pyridine core is an essentially planar bicyclic system. X-ray crystallography studies of isomers, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, confirm this planarity. In the solid state, these molecules arrange into centrosymmetric dimers through strong intermolecular N—H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine N7 of another. This interaction is a key feature of the 7-azaindole scaffold and is crucial for its self-assembly and its recognition by biological targets. rsc.org

Energy minimization calculations using DFT methods are employed to find the most stable (lowest energy) conformation of a molecule. For 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, DFT calculations were shown to be consistent with the structure determined by single-crystal X-ray diffraction. bohrium.com Such calculations are also fundamental to molecular dynamics simulations, which study the conformational changes of a ligand as it interacts with its biological target over time, providing a more dynamic picture of the binding event. nih.gov

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations have been successfully used to predict the vibrational frequencies (FT-IR spectra) of related heterocyclic systems like pyrazolopyridines, showing good agreement with experimental results. rsc.org For 7-azaindole derivatives, DFT (e.g., using the B3LYP/6-31G* basis set) can model electron density to predict reactive sites and also anticipate the signals in various spectra.

Key predicted spectroscopic features would include: